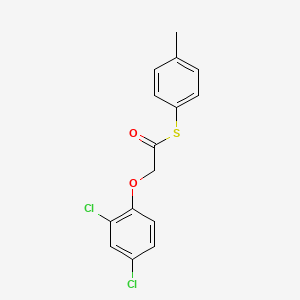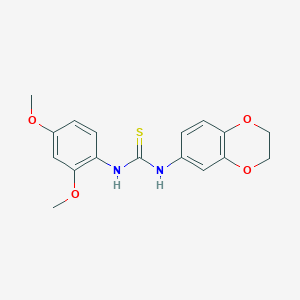![molecular formula C16H14FNO2 B5787356 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as F-MDP-2-P or 4F-MDP-2-P and belongs to the family of cathinones, which are psychoactive substances that are structurally similar to amphetamines.
作用机制
The mechanism of action of 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can result in feelings of euphoria, increased energy, and improved cognitive function. The compound has also been found to act as a serotonin transporter inhibitor, which can lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been found to have a high affinity for the dopamine and norepinephrine transporters, which can lead to increased levels of these neurotransmitters in the brain. This effect has been associated with increased energy, improved cognitive function, and feelings of euphoria. The compound has also been found to act as a serotonin transporter inhibitor, which can lead to increased levels of serotonin in the brain. This effect has been associated with improved mood and reduced anxiety.
实验室实验的优点和局限性
The advantages of using 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments include its high affinity for dopamine, norepinephrine, and serotonin transporters, which can be useful in studying the role of these neurotransmitters in various physiological and pathological conditions. However, the limitations of using this compound in lab experiments include its psychoactive effects, which can make it difficult to control for confounding variables.
未来方向
There are several future directions for the study of 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. Some of these directions include:
1. Drug Design and Discovery: The high affinity of this compound for dopamine, norepinephrine, and serotonin transporters makes it a potential candidate for the development of new psychoactive substances or therapeutic agents.
2. Addiction and Neurodegenerative Disorders: The psychoactive effects of cathinones have been studied extensively in the context of addiction and neurodegenerative disorders. Further research is needed to understand the long-term effects of this compound on the brain and behavior.
3. Forensic Toxicology: The use of cathinones as designer drugs is a growing problem worldwide. Further research is needed to develop methods for the detection and identification of this compound in biological samples.
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug design and discovery, addiction and neurodegenerative disorders, and forensic toxicology.
合成方法
The synthesis of 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the reaction of 4-fluoroamphetamine with p-anisaldehyde in the presence of a reducing agent. This method was first reported in 2015 by Banister et al. in their study on the synthesis and pharmacology of new psychoactive substances. The yield of this synthesis method is reported to be around 50%.
科学研究应用
Due to its structural similarity to amphetamines, 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has gained significant interest in scientific research for its potential applications in various fields. Some of the research areas where this compound has been studied include:
1. Neuroscience: The psychoactive effects of cathinones have been studied extensively in the field of neuroscience. This compound has been found to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This effect has been studied in the context of addiction and neurodegenerative disorders.
2. Pharmacology: The pharmacological properties of this compound have been studied in vitro and in vivo. The compound has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property has been studied in the context of drug design and discovery.
3. Forensic Toxicology: Cathinones are often used as designer drugs and are associated with a number of adverse effects. This compound has been studied in the context of forensic toxicology to identify its presence in biological samples and to develop methods for its detection.
属性
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-11,18H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZHBPYNWYNLQN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


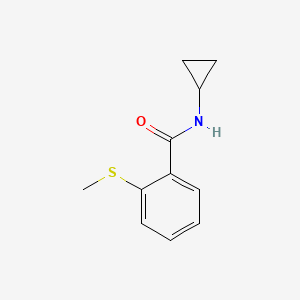
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
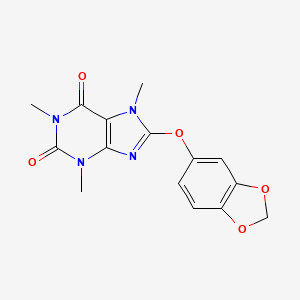
![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)
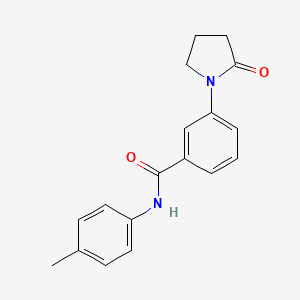
![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
